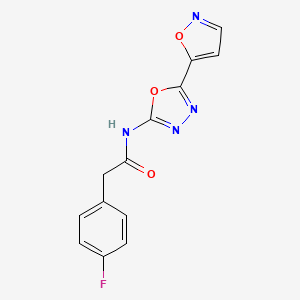

2-(4-fluorophenyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide

描述

属性

IUPAC Name |

2-(4-fluorophenyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN4O3/c14-9-3-1-8(2-4-9)7-11(19)16-13-18-17-12(20-13)10-5-6-15-21-10/h1-6H,7H2,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOBGGVNAQQZCEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NC2=NN=C(O2)C3=CC=NO3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps:

Formation of the isoxazole ring: This can be achieved through the reaction of 4-fluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form 4-fluorophenyl isoxazole.

Formation of the oxadiazole ring: The isoxazole derivative is then reacted with hydrazine hydrate and carbon disulfide to form the oxadiazole ring.

Acetamide formation: Finally, the oxadiazole derivative is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the target compound, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

2-(4-fluorophenyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

科学研究应用

The compound exhibits a range of biological activities that make it a candidate for further research in drug development:

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(4-fluorophenyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide demonstrate significant anticancer properties. For instance:

- In vitro Studies : Compounds with similar structures showed percent growth inhibitions (PGIs) against various cancer cell lines such as SNB-19 and OVCAR-8, indicating strong cytotoxic effects .

Antidiabetic Properties

Research has also highlighted the potential of oxadiazole derivatives in managing diabetes. In vivo studies using models like Drosophila melanogaster have shown that certain derivatives can significantly lower glucose levels .

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical and preclinical settings:

- Anticancer Studies : A study demonstrated that derivatives of oxadiazoles exhibited significant apoptosis in glioblastoma cell lines, suggesting their potential as therapeutic agents against aggressive tumors .

- Antidiabetic Research : Another study focused on the anti-diabetic effects of oxadiazole derivatives, revealing their ability to modulate glucose metabolism effectively .

作用机制

The mechanism of action of 2-(4-fluorophenyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved would depend on the specific application and context of use.

相似化合物的比较

Sulfonyl vs. Acetamide Linkages

A closely related compound, 2-((4-fluorophenyl)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide (), replaces the acetamide’s fluorophenyl group with a sulfonyl moiety. For instance, sulfonamides are known for enhanced enzyme inhibition (e.g., carbonic anhydrase), but the acetamide in the target compound may improve selectivity for other biological targets, such as kinases or proteases .

Thiadiazole vs. Oxadiazole Cores

N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide () replaces the oxadiazole with a thiadiazole ring. Thiadiazoles exhibit distinct electronic properties due to sulfur’s polarizability, which can enhance membrane permeability but reduce metabolic stability compared to oxadiazoles. The target compound’s oxadiazole core may offer better hydrolytic stability in physiological environments .

Isoxazolyl vs. Indolyl Substituents

Compounds like N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t, ) feature bulkier indole substituents. The target compound’s isoxazol-5-yl group is smaller and more electronegative, likely reducing steric hindrance and improving binding to flat enzymatic pockets (e.g., MMP-9 active sites) .

Anticancer and MMP-9 Inhibition

Oxadiazole derivatives such as N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-(((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide (8, ) demonstrate cytotoxicity against A549 lung adenocarcinoma cells (IC₅₀: 12.3 µM) and inhibit MMP-9, a protease linked to tumor metastasis.

Enzyme Inhibition (LOX, BChE)

Compounds in were screened for lipoxygenase (LOX) and butyrylcholinesterase (BChE) inhibition. For example, 8t showed moderate BChE inhibition (IC₅₀: 58.2 µM), while the target compound’s isoxazole ring could modulate selectivity due to its smaller size and hydrogen-bonding capacity .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Target Compound | C₁₄H₁₀FN₅O₃ | 331.3 | 4-fluorophenyl, isoxazol-5-yl |

| 2-((4-Fluorophenyl)sulfonyl)-analogue (E5) | C₁₄H₁₀FN₅O₄S | 379.3 | Sulfonyl group |

| 8t (E7) | C₂₀H₁₇ClN₄O₃S | 428.5 | Chloro-methylphenyl, indolylmethyl |

| N-[4-Acetyl-thiadiazole (E9) | C₁₁H₁₁FN₄O₂S | 282.3 | Thiadiazole, acetyl |

The target compound’s molecular weight (331.3 g/mol) is lower than sulfonyl and indole-containing analogues, suggesting better bioavailability. The fluorophenyl group increases logP compared to non-fluorinated analogues, balancing solubility and membrane permeability .

生物活性

The compound 2-(4-fluorophenyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide is a novel synthetic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies based on diverse sources.

Chemical Structure

The molecular formula for this compound is , and it features a combination of an acetamide group, a fluorophenyl moiety, and an isoxazole ring fused with an oxadiazole structure. The presence of the fluorine atom is significant as it can enhance the lipophilicity and metabolic stability of the compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the isoxazole and oxadiazole rings. One common method involves cycloaddition reactions followed by acylation processes. The synthetic pathway is crucial as it affects the yield and purity of the final product.

Antimicrobial Properties

Recent studies have indicated that compounds containing isoxazole and oxadiazole moieties exhibit significant antimicrobial activity. For example, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antiviral Activity

Research has demonstrated that isoxazole derivatives can possess antiviral properties. For instance, compounds with similar structural features were tested against human cytomegalovirus (HCMV), showing IC50 values around 10 μM . This suggests potential for further development as antiviral agents.

Cytotoxicity Studies

Cytotoxicity assays reveal that this compound may also exhibit selective toxicity towards cancer cells. In vitro studies indicate that derivatives can inhibit cell proliferation in various cancer cell lines, with IC50 values ranging from 36 to 80 μM . This highlights its potential application in cancer therapy.

Case Studies

The proposed mechanism of action for this compound includes interference with nucleic acid synthesis in pathogens and disruption of cellular processes in cancer cells. The fluorine substitution enhances interaction with biological targets due to increased electron density and altered sterics.

常见问题

Basic: What are the standard synthetic routes for preparing 2-(4-fluorophenyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide?

Methodological Answer:

The synthesis typically involves coupling a pre-formed 1,3,4-oxadiazole-2-amine derivative with a fluorophenyl acetamide precursor. A common approach is refluxing the oxadiazole amine with chloroacetyl chloride in the presence of triethylamine, followed by purification via recrystallization (e.g., using pet-ether) . For analogs, substituents on the oxadiazole or phenyl rings are introduced via nucleophilic substitution or cyclization reactions. Reaction progress is monitored via TLC, and purity is confirmed by melting point analysis and spectroscopic methods (IR, NMR) .

Advanced: How can structural ambiguities in derivatives of this compound be resolved using crystallographic refinement?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL or SHELXS is critical for resolving ambiguities in bond angles, torsion angles, or hydrogen-bonding networks. For example, SHELXL refines anisotropic displacement parameters and validates molecular geometry against crystallographic databases. In cases of disordered substituents (e.g., fluorophenyl or isoxazolyl groups), restraints on bond lengths and angles are applied during refinement .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Methodological Answer:

- IR Spectroscopy : Identifies functional groups (e.g., N-H stretch ~3300 cm⁻¹, C=O ~1680 cm⁻¹, C-F ~1220 cm⁻¹) .

- 1H-NMR : Distinguishes aromatic protons (δ 7.2–8.1 ppm for fluorophenyl), oxadiazole-linked CH3 groups (δ 2.1–2.5 ppm), and isoxazole protons (δ 6.5–7.0 ppm) .

- Mass Spectrometry : Confirms molecular weight via ESI-MS or HRMS, with fragmentation patterns validating the oxadiazole and acetamide moieties .

Advanced: How can computational modeling (e.g., DFT) predict electronic properties relevant to bioactivity?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-31G level calculates frontier molecular orbitals (HOMO-LUMO), electrostatic potential (MESP), and Fukui indices to predict reactivity. For example, a low LUMO energy in this compound suggests electrophilic attack sites, while MESP maps highlight electron-rich regions (e.g., oxadiazole sulfur or fluorophenyl fluorine) that may interact with enzyme active sites . These models guide functionalization strategies to enhance binding affinity .

Advanced: How do substituent variations on the oxadiazole ring influence enzyme inhibition activity?

Methodological Answer:

Structure-Activity Relationship (SAR) studies show that electron-withdrawing groups (e.g., -Cl, -CF₃) on the oxadiazole enhance lipoxygenase (LOX) inhibition by increasing electrophilicity, while bulky substituents (e.g., indole-methyl) improve α-glucosidase binding via hydrophobic interactions . For example, replacing the isoxazolyl group with a thiadiazole (as in flufenacet analogs) shifts selectivity toward herbicidal targets like acetolactate synthase .

Basic: How is enzyme inhibition activity (e.g., LOX, BChE) experimentally evaluated for this compound?

Methodological Answer:

- LOX Inhibition : A UV-Vis assay monitors conjugated diene formation at 234 nm. The compound is pre-incubated with LOX enzyme and linoleic acid substrate; IC₅₀ values are calculated from dose-response curves .

- BChE Inhibition : Ellman’s assay measures thiocholine release at 412 nm using DTNB. Percent inhibition is normalized to controls, with donepezil as a reference inhibitor .

Advanced: How can contradictory bioactivity data between similar derivatives be analyzed?

Methodological Answer:

Contradictions often arise from assay conditions (e.g., pH, co-solvents) or structural nuances. For example, a methyl vs. ethyl group on the oxadiazole may alter solubility, affecting apparent IC₅₀. Statistical tools like ANOVA or machine learning models (e.g., Random Forest) can isolate critical variables. Cross-validation with orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity) resolves discrepancies .

Advanced: What strategies optimize yield and purity during large-scale synthesis?

Methodological Answer:

- Reaction Optimization : Microwave-assisted synthesis reduces reaction time (e.g., from 4 h to 30 min) while maintaining >90% yield .

- Purification : Column chromatography with gradient elution (hexane:ethyl acetate) removes by-products. Recrystallization in ethanol/water mixtures improves purity to >98% .

- Quality Control : HPLC-DAD at 254 nm ensures batch consistency, with residual solvent analysis via GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。